ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC15064811
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O4S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C18H22N4O4S/c1-2-26-17(25)9-13-11-27-18(19-13)20-15(23)10-22-16(24)8-12-6-4-3-5-7-14(12)21-22/h8,11H,2-7,9-10H2,1H3,(H,19,20,23) |
| Standard InChI Key | MBNHANKRAGQOST-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Introduction
Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring and a cycloheptapyridazine structure. This compound is classified as a thiazole derivative and belongs to the broader category of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities.
Synthesis of Ethyl (2-{[(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-Yl)Acetyl]Amino}-1,3-Thiazol-4-Yl)Acetate
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific steps are not detailed in the available literature, the process generally requires careful planning and execution of various chemical reactions to assemble the complex structure.
General Approach to Synthesis
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Starting Materials: Typically involve commercially available or easily synthesized precursors.
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Reaction Conditions: May include refluxing, basification, and acidification steps to form and modify the thiazole and cycloheptapyridazine rings.
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Purification Methods: Crystallization or chromatography techniques are commonly used to purify the final product.
Biological and Medicinal Significance
The presence of both thiazole and cycloheptapyridazine rings in this compound suggests potential biological activity. Thiazoles and pyridazines are known for their roles in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and other pharmacological properties.
Potential Applications
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Pharmacological Activities: May include antimicrobial, anti-inflammatory, and other biological activities due to its structural components.
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Research Directions: Further studies are necessary to elucidate its specific biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Other compounds featuring thiazole and heterocyclic structures have shown promising biological activities. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been investigated as a potential 5-lipoxygenase (5-LOX) inhibitor .
Data Comparison
| Compound | Structural Features | Potential Biological Activity |
|---|---|---|
| Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate | Thiazole and cycloheptapyridazine rings | Antimicrobial, anti-inflammatory |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiophene, pyrazole, and thiadiazole rings | 5-LOX inhibitor |
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